molecular formula C9H11N3O B1405118 (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1365938-03-9

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No. B1405118
M. Wt: 177.2 g/mol
InChI Key: FTWARMYYRVTKOJ-UHFFFAOYSA-N
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Description

(3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, also known as FMPM, is an organic compound with a molecular weight of 176.22 g/mol. It is a colorless solid that is insoluble in water. FMPM has been found to have numerous applications in scientific research due to its properties. In

Scientific Research Applications

Metabolic and Pharmacological Studies

  • Metabolic Pathways and Identification of Metabolites

    In a study, the metabolic pathways and identification of metabolites of furametpyr, a compound structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, were explored. It was found that the compound undergoes several biotransformation reactions in rats, including N-demethylation and various oxidations and hydroxylations of the compound's rings. This study highlights the complex metabolic fate of such compounds and their interactions with cytochrome P450 enzymes in rats and humans (Nagahori et al., 2000).

  • Pharmacological Profile of Related Compounds

    Research on compounds structurally similar to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has demonstrated diverse pharmacological profiles. For example, the pharmacological profile of YM348, a structurally related compound, was studied for its potential as a 5-HT2C receptor agonist, showing significant promise in the treatment of conditions like obesity due to its impact on receptor pathways (Kimura et al., 2004).

Drug Development and Therapeutic Applications

  • Novel Analgesic and Anti-Ulcer Properties

    Research has discovered novel analgesic properties in compounds containing the pyrazole ring. For instance, a compound named crotonine, isolated from Croton tiglium L., showed significant analgesic properties, indicating potential for the development of new pain relief medications (Wu et al., 2007). Additionally, some pyrimidine derivatives related to the pyrazole structure have been evaluated for their cytoprotective antiulcer activities, showing the potential of such compounds in treating gastric ulcers with low toxicity (Ikeda et al., 1996).

  • Potential in Treating Metabolic Disorders

    A novel compound, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, was identified as a potent glucokinase activator, demonstrating potential in the treatment of type 2 diabetes mellitus. This discovery highlights the potential therapeutic applications of compounds structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine in addressing metabolic disorders (Park et al., 2014).

properties

IUPAC Name

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWARMYYRVTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
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(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
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(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
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Reactant of Route 6
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

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